Beta-D-Galactosylvalidoxylamine A
Description
Contextualization within Glycosylated Natural Products and Aminocyclitols
Glycosylated natural products are a diverse group of compounds where a sugar moiety is attached to a non-carbohydrate aglycone. This glycosylation can profoundly influence the compound's biological activity, solubility, and stability. drugbank.comnih.gov Many therapeutically important drugs, including antibiotics and anticancer agents, are glycosylated. nih.gov The sugar component often plays a crucial role in molecular recognition and interaction with biological targets. nih.gov
Aminocyclitols are carbocyclic compounds containing an amino group, which are key components of many antibiotics and other bioactive molecules. Validoxylamine A is a notable aminocyclitol that forms the core of the antifungal agent validamycin A.
Beta-D-Galactosylvalidoxylamine A, therefore, represents a fascinating hybrid, combining the structural features of both a glycoside and an aminocyclitol. The specific linkage of a beta-D-galactose unit to the validoxylamine A core suggests potential for unique biological activities, distinct from other glycosylated forms of validoxylamine A.
Significance of this compound in Biochemical and Microbiological Investigations
The significance of this compound in research is largely inferred from studies on its constituent parts and related compounds. The validoxylamine A core is a known inhibitor of the enzyme trehalase, which is essential for the growth of certain fungi. nih.gov The addition of a sugar moiety, such as glucose, to validoxylamine A has been shown to modulate its inhibitory activity. nih.gov For instance, studies on mono-beta-D-glucosides of validoxylamine A have revealed that the position of the glucose attachment significantly impacts its antifungal properties against pathogens like Rhizoctonia solani. nih.gov
The galactose component of this compound is also of biochemical importance. Beta-D-galactosamine, a closely related structure, is a component of various biological macromolecules and has been studied for its role in cellular processes. drugbank.comnih.gov The presence of the galactosyl moiety in this compound suggests potential interactions with galactoside-binding proteins (lectins) or enzymes like β-galactosidases, which are widespread in biological systems. nih.govscilit.com
Research into synthetic analogues of glycosylated aminocyclitols provides further insight into their potential applications. For example, the synthesis of C-glycoside analogues, where the anomeric oxygen is replaced by a methylene group, has been explored to create more stable compounds for immunological studies. nih.gov
While direct research on this compound is limited, its structural characteristics strongly suggest it as a candidate for investigation as an enzyme inhibitor, an antifungal agent, or a probe for studying carbohydrate-protein interactions.
Compound Information
| Compound Name | Chemical Formula | Key Characteristics |
| Beta-D-Galactosamine | C6H13NO5 | An amino sugar derived from galactose. drugbank.comnih.gov |
| Validoxylamine A | C13H25NO6 | An aminocyclitol, the core of validamycin A. |
| This compound | C19H37NO11 | A glycosylated aminocyclitol. |
This table presents basic information on the compounds discussed in this article. The data for Beta-D-Galactosamine is derived from publicly available chemical databases.
Inhibitory Activity of Related Compounds
| Compound | Target Organism/Enzyme | Observed Effect |
| Mono-beta-D-glucosides of validoxylamine A | Rhizoctonia solani | Varied antifungal activity depending on glucose position. nih.gov |
| Validoxylamine A | Trehalase | Inhibitory activity. nih.gov |
This table illustrates the biological activity of compounds structurally related to this compound, providing context for its potential biochemical and microbiological significance.
Based on the comprehensive search, there is no scientific literature or data available that specifically describes the discovery, isolation, or ecological role of the chemical compound “this compound” within the context of symbiotic microbial systems, including those of fungus-growing ant colonies.
Therefore, it is not possible to generate the requested article with scientifically accurate information strictly adhering to the provided outline. The search results did not yield any information on this particular compound being identified in or having a biological function within these, or any other, natural environments.
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Properties
IUPAC Name |
2-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYYMUOCXVXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865864 | |
| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Beta D Galactosylvalidoxylamine a
Proposed Biosynthetic Precursors and Metabolic Intermediates
The journey to synthesize the complex structure of validamycin A begins with a primary metabolite from the pentose (B10789219) phosphate (B84403) pathway. Feeding experiments using isotopically labeled compounds in Streptomyces hygroscopicus var. limoneus have been instrumental in elucidating the key building blocks and intermediates. nih.gov
The proposed primary precursor is D-sedoheptulose 7-phosphate , a seven-carbon sugar phosphate. nih.gov Through a series of enzymatic transformations, this initial precursor is cyclized and modified to form the characteristic aminocyclitol moieties of the final molecule.
Key metabolic intermediates that have been identified through these labeling studies include:
2-epi-5-epi-valiolone (B1265091) : This is considered the first cyclic intermediate formed from D-sedoheptulose 7-phosphate. nih.gov
5-epi-valiolone (B1265255) : An epimer of the initial cyclization product. nih.govnih.gov
Valienone : Formed by the dehydration of 5-epi-valiolone. nih.govnih.gov
Validone (B1261251) : The reduction product of valienone. nih.govnih.gov
Validamine (B1683471) : Formed via transamination of validone. nih.govnih.gov
The table below summarizes these key intermediates in the proposed biosynthetic pathway.
Table 1: Proposed Precursors and Metabolic Intermediates in Validamycin A Biosynthesis| Compound | Role in Pathway |
|---|---|
| D-Sedoheptulose 7-phosphate | Initial Precursor |
| 2-epi-5-epi-valiolone | First Cyclic Intermediate |
| 5-epi-valiolone | Intermediate |
| Valienone | Intermediate |
| Validone | Intermediate |
| Validamine | Aminocyclitol Intermediate |
Enzymatic Steps in the Biosynthetic Pathway
The conversion of the initial sugar phosphate into the complex pseudotrisaccharide is orchestrated by a series of dedicated enzymes encoded within a biosynthetic gene cluster.
The biosynthesis is initiated by the cyclization of D-sedoheptulose 7-phosphate. This reaction is catalyzed by 2-epi-5-epi-valiolone synthase (ValA) , which is homologous to the AcbC enzyme found in the acarbose (B1664774) biosynthetic pathway. nih.govmdpi.com This cyclization forms the first key intermediate, 2-epi-5-epi-valiolone.
Following this initial cyclization, a series of modifications occur:
Epimerization : 2-epi-5-epi-valiolone is epimerized at the C-2 position to yield 5-epi-valiolone. nih.gov
Dehydration : 5-epi-valiolone undergoes dehydration to form the unsaturated cyclitol, valienone. nih.gov
Reduction : Valienone is then reduced to form validone. nih.gov
Transamination : The keto group of validone is aminated to form validamine, a reaction likely catalyzed by an aminotransferase (ValM). nih.gov
The formation of the pseudodisaccharide core, validoxylamine A, is proposed to occur through the condensation of two cyclitol units: validamine and valienone. This condensation likely forms a Schiff base that is subsequently reduced to create the nitrogen bridge connecting the two rings. nih.gov
The final step in the biosynthesis of validamycin A is the glycosylation of the validoxylamine A precursor. This crucial step is catalyzed by a glycosyltransferase (ValG) . nih.gov This enzyme transfers a glucose moiety from a nucleotide-diphosphate (NDP)-glucose donor to the 4'-hydroxyl group of validoxylamine A. nih.govnih.gov Inactivation of the valG gene in S. hygroscopicus leads to the abolishment of validamycin A production and the accumulation of validoxylamine A, confirming the role of ValG in this final glycosylation event. nih.gov
As noted previously, the literature extensively documents this glucosylation step. Specific enzymes responsible for the attachment of a galactose residue to form Beta-D-Galactosylvalidoxylamine A have not been characterized.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for validamycin biosynthesis are encoded by a set of genes physically clustered together on the chromosome of the producing organism, Streptomyces hygroscopicus.
The validamycin (val) biosynthetic gene cluster from Streptomyces hygroscopicus 5008 has been cloned and sequenced. nih.govmdpi.com Analysis of a 45 kb DNA region revealed a cluster containing 16 structural genes, 2 regulatory genes, and several other genes related to transport and resistance. nih.gov
The functions of several key genes within the cluster have been proposed or confirmed through genetic and biochemical studies. Heterologous expression of a subset of these genes in Streptomyces lividans has successfully reconstituted validamycin A production. nih.gov
The table below lists some of the key genes in the val cluster and their putative functions.
Table 2: Key Genes in the Validamycin Biosynthetic Gene Cluster and Their Functions| Gene | Proposed Function | Reference |
|---|---|---|
| valA | 2-epi-5-epi-valiolone synthase (Initial cyclization) | nih.govmdpi.com |
| valC | Homologous to AcbM from the acarbose pathway | mdpi.com |
| valG | Glycosyltransferase (attaches glucose to validoxylamine A) | nih.gov |
| valM | Aminotransferase (formation of validamine) | nih.gov |
| valN | Cyclitol reductase | lu.se |
The expression of the val genes is likely controlled by the regulatory genes identified within the cluster, ensuring that the antibiotic is produced in a coordinated manner.
Comparative analysis of the validamycin BGC with other aminocyclitol antibiotic clusters has provided significant insights into the evolution of these pathways. The most notable similarity is with the biosynthetic gene cluster for acarbose (acb), an α-glucosidase inhibitor. mdpi.com
Both the val and acb clusters share a conserved set of genes for the biosynthesis of the valienamine (B15573) moiety, which is a component of both validamycin A and acarbose. mdpi.comlu.se For instance, the valA gene product, 2-epi-5-epi-valiolone synthase, shares significant sequence homology with its counterpart in the acarbose pathway, AcbC. mdpi.com This homology was instrumental in the initial identification and cloning of the validamycin gene cluster using the acbC gene as a probe. mdpi.com
These genomic similarities suggest a common evolutionary origin for the core biosynthetic machinery of these natural products. The divergence in the later steps of the pathways, such as the specific tailoring and glycosylation reactions, leads to the structural diversity observed in the final molecules.
Relationship to Validamycin A Biosynthesis
The biosynthesis of this compound is a direct offshoot of the validamycin A metabolic pathway. The entire enzymatic machinery for producing the precursor, validoxylamine A, is contained within the validamycin biosynthetic gene cluster in Streptomyces hygroscopicus. The accumulation of validoxylamine A is a critical prerequisite, and this occurs when the subsequent glycosylation step is altered or when the primary sugar donor is substituted.
The established biosynthetic route to validamycin A begins with sedoheptulose (B1238255) 7-phosphate, a key intermediate in the pentose phosphate pathway. A series of enzymatic reactions, including cyclization, epimerization, oxidation, transamination, and phosphorylation, lead to the formation of validoxylamine A. The inactivation of the glycosyltransferase gene, valG, has been shown to abolish the production of validamycin A and lead to the accumulation of its precursor, validoxylamine A.
The connection is further solidified by the dual functionality of the ValG enzyme. While its primary role is to catalyze the glucosylation of validoxylamine A to form validamycin A, it also possesses the capability to catalyze the galactosylation of the same substrate. uniprot.org Therefore, the biosynthesis of this compound is not a separate, independent pathway but rather a variation of the final step of the validamycin A biosynthetic pathway, contingent on the availability of UDP-galactose and the promiscuous activity of the ValG glycosyltransferase.
Research Findings on Validamycin A Biosynthesis
| Gene | Enzyme | Function in Validamycin A Pathway | Reference |
|---|---|---|---|
| valA | 2-epi-5-epi-valiolone synthase | Catalyzes the initial cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone. | uniprot.org |
| valM | Transaminase | Catalyzes the transamination of the keto group of validone 7-phosphate to give validamine 7-phosphate. | uniprot.org |
| valG | Validoxylamine A glucosyltransferase | Catalyzes the final glycosylation step, transferring glucose to validoxylamine A to form validamycin A. Can also use UDP-galactose as a substrate. | uniprot.orgnih.gov |
Enzymatic Interactions and Mechanisms of Beta D Galactosylvalidoxylamine a
Inhibition Profile Against Glycosidases
The inhibitory activity of validoxylamine A and its derivatives is highly dependent on the specific class of glycoside hydrolase. The core structure shows potent activity against certain enzymes, while modifications, such as the addition of a galactose moiety, are predicted to alter this specificity.
Specificity Towards Beta-D-Galactosidases
There is limited direct evidence detailing the inhibitory action of Beta-D-Galactosylvalidoxylamine A on beta-D-galactosidases. However, research on closely related pseudo-aminosugars, such as validamine (B1683471), has shown negligible inhibitory action on lactase activity, which is a mammalian beta-galactosidase. This suggests that the core validamine structure is inherently a weak inhibitor of this class of enzymes.
Conversely, significant inhibition of beta-galactosidase has been achieved through chemical modification of similar structures. For instance, a synthetically created N-dodecyl derivative of a beta-galactose-type valienamine (B15573), a compound structurally related to validoxylamine A, was identified as a highly potent inhibitor of bovine liver beta-galactosidase, with an IC₅₀ value of 0.01 µM nih.gov. This finding underscores the principle that while the foundational structure of validoxylamine A may lack affinity for beta-galactosidase, the addition of a galactose-like moiety, combined with other functional groups like a long N-alkyl chain, can confer strong and specific inhibitory activity nih.gov. Therefore, it is hypothesized that this compound would likely function as a more specific inhibitor for beta-galactosidases compared to its parent compound, though its potency remains to be experimentally determined.
Interactions with Beta-D-Glucosidases
The interaction of validoxylamine A with beta-D-glucosidases is better characterized. Studies involving the enzymatic hydrolysis of validamycin A to produce validoxylamine A using honeybee beta-glucosidase have revealed that validoxylamine A itself acts as an inhibitor of the enzyme nih.gov. This product inhibition was found to be competitive in nature, with a determined inhibition constant (Kip) of 1.32 mM nih.gov. This indicates a moderate affinity of the core validoxylamine A structure for the active site of beta-glucosidase. The attachment of a beta-D-glucosyl residue to validoxylamine A has been shown to generally reduce its inhibitory activity against trehalase, but its effect on beta-glucosidase specifically requires further investigation nih.gov.
Effects on Other Glycoside Hydrolases
Validoxylamine A is most renowned as a potent inhibitor of trehalase, an enzyme that hydrolyzes trehalose (B1683222) into glucose and is vital for the metabolism of many insects and fungi nih.govnih.govnih.gov. This potent and specific inhibition is the basis for its investigation as an insecticide and antifungal agent nih.gov. The structural similarity of validoxylamine A to trehalose allows it to effectively block the enzyme's active site nih.gov.
Furthermore, studies on the related compounds validamine, valienamine, and valiolamine have demonstrated potent competitive inhibition against a variety of other carbohydrases found in the rat small intestine, including sucrase, maltase, glucoamylase, and isomaltase nih.gov. The inhibition constants (Ki) for these enzymes were in the micromolar to nanomolar range, indicating strong binding nih.gov. This broad activity spectrum against various alpha-glucosidases suggests that the core pseudo-aminosugar structure is an effective mimic of the transition state of substrates for these enzymes.
Kinetic Characterization of Enzyme Inhibition
The kinetic profile of an inhibitor reveals the nature of its interaction with an enzyme, providing a foundation for understanding its mechanism of action and potential for therapeutic development.
Determination of Inhibition Type (e.g., Competitive, Uncompetitive, Mixed-Type)
Kinetic analyses have consistently shown that validoxylamine A and its close analogues function as competitive inhibitors . This mode of inhibition is characterized by the inhibitor binding to the same active site on the enzyme as the natural substrate.
Against Trehalase: Validoxylamine A is described as a potent competitive inhibitor of trehalase nih.gov.
Against Beta-Glucosidase: The product inhibition of honeybee beta-glucosidase by validoxylamine A was determined to be competitive nih.gov.
Against Other Carbohydrases: The potent inhibition of rat small intestinal sucrase, maltase, and other carbohydrases by validamine, valienamine, and valiolamine was also found to be fully competitive nih.gov.
This consistent competitive inhibition pattern suggests that these compounds act as substrate analogues, directly competing with the natural substrate for access to the enzyme's catalytic site. The inhibitor's binding affinity (Ki) determines its potency.
Table 1: Inhibition Constants of Validoxylamine A and Related Compounds Against Various Glycosidases
| Inhibitor | Enzyme | Source | Inhibition Type | Inhibition Constant (K_i / K_ip) |
| Validoxylamine A | Beta-Glucosidase | Honeybee | Competitive | 1.32 mM (K_ip) nih.gov |
| Valiolamine | Sucrase | Rat Small Intestine | Competitive | 3.2 x 10⁻⁷ M (K_i) nih.gov |
| Valiolamine | Maltase | Rat Small Intestine | Competitive | 2.9 x 10⁻⁶ M (K_i) nih.gov |
| Valiolamine | Glucoamylase | Rat Small Intestine | Competitive | 1.2 x 10⁻⁶ M (K_i) nih.gov |
| Valiolamine | Isomaltase | Rat Small Intestine | Competitive | 9.1 x 10⁻⁷ M (K_i) nih.gov |
Assessment of Reversibility and Irreversibility
The inhibition of glycosidases by validoxylamine A and its derivatives is characterized as reversible . In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions, and an equilibrium exists between the bound and unbound states. This means that the enzyme's activity can be restored if the concentration of the inhibitor is reduced, for example, through dilution. The kinetic studies that identify these compounds as competitive inhibitors inherently classify them as reversible, as competitive inhibition is a reversible process. There is no evidence to suggest that validoxylamine A or its analogues form covalent bonds with the target enzymes, which would be characteristic of irreversible inhibition.
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The user-specified outline required detailed content on the following aspects of this compound:
Enzymatic Interactions and Mechanisms
Influence of Substrate and Inhibitor Concentrations on Enzyme Activity
Molecular Mechanisms of Enzyme-Inhibitor Binding
Active Site Interactions and Substrate Mimicry
Allosteric Modulation of Enzyme Function
Covalent Modifications of Enzyme Active Sites
Structural Basis of Enzyme Inhibition
Ligand-Enzyme Complex Formation
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Structural Basis of Enzyme Inhibition
Conformational Changes in Enzymes upon this compound Binding
The binding of an inhibitor to an enzyme is a dynamic process that often induces conformational changes in the protein structure. These changes are crucial for stabilizing the enzyme-inhibitor complex and are fundamental to the mechanism of inhibition. In the case of this compound, a potent inhibitor of β-galactosidases, its binding is expected to elicit specific conformational adjustments within the enzyme's active site. While direct crystallographic data for a this compound-enzyme complex is not available, a comprehensive understanding of the induced conformational changes can be inferred from studies on related inhibitors and the general catalytic mechanism of β-galactosidases.
The binding of inhibitors to β-galactosidase can be accompanied by notable conformational changes in the enzyme's catalytic site nih.gov. The nature and extent of these changes can be influenced by the specific inhibitor. For instance, studies with the slow-binding inhibitor D-galactal have indicated that its interaction with β-galactosidase involves a conformational change in the enzyme nih.gov.
Human β-galactosidase is primarily composed of a catalytic TIM barrel domain, followed by two β-domains rcsb.orgnih.govresearchgate.net. The active site is situated at the bottom of this TIM barrel nih.govresearchgate.net. The binding of inhibitors occurs within this active site, leading to specific interactions with key amino acid residues.
Early kinetic studies on β-galactosidase suggested that a conformational change occurs after the initial binding of a substrate nih.gov. This has been conceptualized as a two-stage binding mechanism, where the substrate initially binds to a shallow, non-productive site and then moves to a deeper, productive site for catalysis to occur nih.gov. It is plausible that potent inhibitors like this compound also engage with the active site in a manner that involves such a transition, leading to a stable, inhibited complex.
Insights into the conformational changes induced by the validoxylamine A moiety can be drawn from structural studies of other glycosidase inhibitors. For example, a valienamine derivative, which is structurally similar to the validoxylamine component, was found to bind to a glycoside hydrolase in a specific E2 conformation of its cyclohexene ring researchgate.net. This binding also resulted in the formation of new hydrogen bonds with the catalytic nucleophile of the enzyme researchgate.net. It is therefore highly probable that the validoxylamine A portion of this compound adopts a similar constrained conformation upon binding within the β-galactosidase active site, leading to a repositioning of key catalytic residues.
Furthermore, the binding of ligands with more extensive structures can induce more significant conformational changes. For instance, while the binding of small ligands like glucose may not cause a significant change in the main chain conformation of all loops at the active site entrance of β-glucosidase, the binding of a ligand with a larger octyl group can induce a conformational change in the L3 loop, which is located near the substrate binding entrance mdpi.com. Given the composite structure of this compound, which includes both a galactose and a validoxylamine A moiety, it is conceivable that its binding could lead to rearrangements of loops at the entrance of the active site to achieve an optimal fit.
The following table summarizes the key domains and regions of β-galactosidase and the putative conformational changes upon inhibitor binding, extrapolated for this compound.
| Enzyme Domain/Region | Role in Binding and Catalysis | Probable Conformational Change upon this compound Binding |
| TIM Barrel Domain | Contains the catalytic active site. | Minor adjustments of side chains of active site residues to accommodate the inhibitor. |
| Active Site Loops (e.g., L3) | Gate the entrance to the active site and can be involved in substrate positioning. | Potential rearrangement or partial closing over the active site to sequester the bound inhibitor. |
| Catalytic Nucleophile (e.g., Glutamate) | Involved in the formation of the glycosyl-enzyme intermediate. | Repositioning to form strong hydrogen bonds with the hydroxyl groups of the inhibitor. |
Structural Biology and Characterization of Beta D Galactosylvalidoxylamine a and Its Complexes
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure of Beta-D-Galactosylvalidoxylamine A and its derivatives is paramount for understanding its inhibitory mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic-level structure of molecules in solution. For complex carbohydrates and their derivatives like this compound, 1H and 13C NMR are instrumental. The chemical shifts and coupling constants of the protons and carbons in the molecule allow for the determination of its conformation and the stereochemistry of its glycosidic linkages. nih.gov
For instance, in the study of aldonamides derived from D-glycero-D-gulo-heptono-1,4-lactone, the evaluation of 3JH,H coupling constants from 1H NMR spectra was crucial in determining that the sugar chain conformation in solution is all-trans for the studied amides. nih.gov Similarly, 1H NMR spectra are used to distinguish between the α and β anomers of D-galactose, which is a component of this compound. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS can confirm its molecular formula and provide evidence of its purity. Techniques like electrospray ionization (ESI) MS are particularly useful for analyzing large, non-volatile molecules like glycosidase inhibitors. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information. nih.gov This is especially valuable for characterizing complex carbohydrates and their derivatives. Native mass spectrometry has become a widely accepted tool in structural biology, offering insights into the stoichiometry, interactions, and homogeneity of protein complexes. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| 1H NMR | Proton chemical shifts, coupling constants | Determination of stereochemistry and conformation |
| 13C NMR | Carbon chemical shifts | Elucidation of the carbon skeleton |
| Mass Spectrometry | Molecular weight, elemental composition | Confirmation of molecular formula and purity |
| Tandem MS (MS/MS) | Fragmentation patterns | Structural elucidation of complex parts of the molecule |
Crystallographic Studies of this compound-Bound Enzymes
To understand how this compound inhibits glycosidases, it is essential to visualize its interaction with the enzyme's active site. X-ray diffraction analysis and cryo-electron microscopy are the primary methods for obtaining high-resolution three-dimensional structures of enzyme-inhibitor complexes.
X-ray Diffraction Analysis
X-ray crystallography has been instrumental in revealing the binding modes of various inhibitors to glycosidases. For a successful X-ray diffraction study, the enzyme-inhibitor complex must first be crystallized. The resulting crystals are then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map, which in turn allows for the determination of the atomic coordinates of the protein and the bound inhibitor.
For example, the crystal structure of a β-galactoside-binding lectin from bovine heart was determined in both the presence and absence of a saccharide ligand, revealing the molecular details of their interaction. nih.gov Such studies provide a static but highly detailed picture of how the inhibitor fits into the active site and which amino acid residues are involved in binding.
Cryo-Electron Microscopy (Cryo-EM) for Structural Detail
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes, including those that are difficult to crystallize. In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice and then imaged using an electron microscope. uu.nl
Recent advancements in cryo-EM have enabled the determination of atomic-resolution structures of enzymes like β-galactosidase. nih.govnih.gov A groundbreaking study combined native mass spectrometry with cryo-EM to reveal the gas-phase structure of β-galactosidase, providing insights into the structural changes that occur upon dehydration. nih.govuu.nl This technique, known as native electrospray ionization beam deposition (ESIBD), allows for the structural analysis of mass-selected protein complexes. uu.nl Cryo-EM studies of β-galactosidase bound to inhibitors have provided detailed views of the active site, aiding in the design of more potent and specific inhibitors. nih.gov
| Technique | Sample State | Resolution | Key Advantages for Studying this compound Complexes |
| X-ray Diffraction | Crystalline | Typically 1.5 - 3.5 Å | Provides high-resolution atomic detail of the binding site. |
| Cryo-EM | Vitreous ice | Can reach atomic resolution (<3 Å) | Applicable to large complexes and those resistant to crystallization. |
Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions
Computational methods are increasingly used to complement experimental data and provide a dynamic view of inhibitor-enzyme interactions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can predict its binding pose within the active site of β-galactosidase, identifying key hydrogen bonds and hydrophobic interactions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the enzyme-inhibitor complex over time. nih.govplos.org By simulating the movements of atoms, MD can reveal how the inhibitor and enzyme adapt to each other upon binding. plos.org These simulations can also be used to calculate the binding free energy, providing a theoretical measure of the inhibitor's potency. For instance, MD simulations have been used to study the interaction between β-lactoglobulin and epigallocatechin gallate (EGCG), revealing the dynamic changes that occur during the binding process. plos.org
Structure-Function Relationships in Glycosidase Inhibition
The structural information obtained from the techniques described above is crucial for understanding the structure-function relationships of glycosidase inhibitors. By comparing the structures of different inhibitors bound to the same enzyme, researchers can identify the key chemical features responsible for potent and specific inhibition.
For example, studies on a series of aminocyclopentitol glycosidase inhibitors revealed that the strongest inhibition was associated with a perfect stereochemical match between the inhibitor and the enzyme's active site, including the anomeric configuration of the amino group. This highlights the importance of precise structural complementarity for effective inhibition.
Similarly, research on gallotannins as α-glucosidase inhibitors demonstrated that the number of galloyl groups on the glucitol core influences inhibitory potency. rsc.org Biophysical and spectroscopic measurements, combined with molecular modeling, revealed that these inhibitors bind to the enzyme, decrease its hydrophobic surface, and induce conformational changes, leading to a loss of secondary α-helix structure. rsc.org
Microbial Production and Biocatalytic Synthesis for Research Applications
Strategies for Heterologous Expression and Recombinant Production in Model Organisms (e.g., Saccharomyces cerevisiae, Aspergillus niger)
Currently, there is no published research detailing the heterologous expression of the biosynthetic pathway for Beta-D-Galactosylvalidoxylamine A in model organisms like the yeast Saccharomyces cerevisiae or the filamentous fungus Aspergillus niger. The primary reason for this is the absence of an identified complete biosynthetic pathway, including the specific galactosyltransferase responsible for attaching the galactose moiety to validoxylamine A in a natural system.
Heterologous expression would first require the identification and characterization of the gene cluster responsible for the synthesis of validoxylamine A from a producer strain like S. hygroscopicus. Subsequently, the specific galactosyltransferase that performs the final step would need to be discovered. Once these genetic components are known, they could theoretically be transferred to and expressed in a host organism like Aspergillus niger, which is known for its high-level production of enzymes and secondary metabolites, or Saccharomyces cerevisiae, a well-understood and easily manipulated eukaryotic host. Such a strategy could offer a more controlled and potentially higher-yielding production system compared to the native microbial fermentation.
Optimization of Fermentation Processes for Enhanced Research Yields
While there is no specific information on fermentation optimization for this compound itself, the principles for enhancing the yield of its precursor, validoxylamine A, from Streptomyces hygroscopicus are well-established and can be discussed in the context of submerged and solid-state fermentation.
Submerged fermentation is the standard method for industrial production of antibiotics and other microbial products from Streptomyces. In this process, the microorganism is grown in a liquid medium containing all the necessary nutrients within a controlled bioreactor. Optimization of validoxylamine A yield would involve manipulating various parameters such as:
Medium Composition: Adjusting the sources and concentrations of carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract), as well as phosphate (B84403) and trace elements.
Physical Parameters: Controlling pH, temperature, dissolved oxygen levels, and agitation speed to maintain optimal growth and secondary metabolite production.
Solid-state fermentation involves the growth of microorganisms on a solid substrate with low water content. This method can sometimes lead to higher yields of secondary metabolites compared to SmF and is particularly suited for filamentous fungi and actinomycetes. For Streptomyces hygroscopicus, an SSF process could utilize agricultural residues like wheat bran or rice straw as the solid support and nutrient source. Key optimization parameters include:
Substrate Selection: Choosing a solid substrate that provides the necessary nutrients and physical support.
Moisture Content: Maintaining an optimal level of moisture is critical for microbial growth and metabolism.
Aeration: Ensuring adequate oxygen supply throughout the solid substrate.
Temperature: Controlling the temperature of the fermentation bed.
Enzymatic or Chemoenzymatic Synthesis of this compound and Analogs for Research
Given the lack of a direct fermentation route, the most viable approach for producing this compound for research is through enzymatic or chemoenzymatic synthesis, using microbially-produced validoxylamine A as the starting material.
Transgalactosylation is an enzymatic reaction where a glycosidase, in this case, a β-galactosidase, transfers a galactose unit from a donor substrate to an acceptor molecule instead of water (hydrolysis). mdpi.com This method is a powerful tool for creating specific glycosidic bonds.
The synthesis of this compound can be envisioned through the transgalactosylation activity of β-galactosidases. In this reaction, a suitable galactose donor, such as lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside (ONPG), is used. The β-galactosidase cleaves the galactose from the donor and transfers it to the hydroxyl groups of the acceptor, validoxylamine A.
Several microbial β-galactosidases have been extensively studied for their transgalactosylation capabilities and could be applied to this synthesis. The choice of enzyme is critical as it influences the yield and the specific linkage of the galactose to the validoxylamine A molecule.
| Enzyme Source | Potential Donor Substrate | Key Characteristics |
| Escherichia coli | Lactose, ONPG | Well-characterized, known to catalyze transgalactosylation. mdpi.comnih.gov |
| Aspergillus oryzae | Lactose | Exhibits high transgalactosylation activity. nih.gov |
| Bacillus circulans | Lactose | High regioselectivity for forming specific glycosidic bonds. nih.gov |
| Kluyveromyces lactis | Lactose | Used for the synthesis of other galactosides like ascorbic acid galactoside. nih.govnih.gov |
| Bifidobacterium infantis | Galactose-1-phosphate | Part of efficient one-pot, multi-enzyme systems for synthesizing complex galactosides. nih.govrsc.orgresearchgate.net |
The reaction conditions, including pH, temperature, substrate concentrations, and the ratio of donor to acceptor, would need to be optimized to favor the transgalactosylation reaction over the competing hydrolysis of the donor substrate, thereby maximizing the yield of the desired this compound. nih.gov The use of immobilized enzymes can also be considered to facilitate enzyme reuse and streamline the production process. nih.gov
Glycosynthase Applications in the Biocatalytic Synthesis of this compound
The pursuit of novel bioactive compounds and the need for efficient and specific synthetic methods has driven the exploration of biocatalysis, particularly the use of engineered enzymes. Glycosynthases, which are mutant glycosidases with a modified catalytic nucleophile, have emerged as powerful tools for the formation of glycosidic bonds without the risk of product hydrolysis. While the direct synthesis of this compound using a dedicated glycosynthase has not been extensively documented in publicly available research, the principles of biocatalysis and existing studies on related enzymes and substrates provide a strong foundation for its feasibility. This section will delve into the potential applications of glycosynthases for the production of this compound for research purposes, drawing parallels from established glycosynthase-mediated syntheses and the known enzymatic modifications of validoxylamine A.
The core concept of a glycosynthase-mediated synthesis of this compound would involve the enzymatic transfer of a galactose moiety from an activated donor to the acceptor molecule, validoxylamine A. This process offers several advantages over traditional chemical synthesis, including high regioselectivity and stereoselectivity, milder reaction conditions, and the avoidance of complex protection and deprotection steps.
Research Findings on Related Syntheses
Research into the enzymatic modification of validoxylamine A has demonstrated its viability as a substrate for glycosylation. For instance, studies have reported the successful microbial β-glycosylation of validoxylamine A to produce all eight possible mono-β-D-glucosides using strains of Rhodotorula sp. This precedent of enzymatic glycosylation, albeit with glucose, underscores the potential for validoxylamine A to serve as an acceptor for other sugar moieties, including galactose, under the action of a suitable enzyme.
Furthermore, the field of glycosynthase technology is mature, with numerous examples of engineered β-galactosidases capable of efficient transglycosylation. These glycosynthases have been successfully employed in the synthesis of a variety of galactosides, including galactooligosaccharides (GOS) and other bioactive glycoconjugates. The engineering of these enzymes often involves site-directed mutagenesis to enhance their synthetic capabilities and tailor their substrate specificity.
Hypothetical Glycosynthase-Catalyzed Synthesis of this compound
A plausible strategy for the synthesis of this compound would employ an engineered β-galactosidase (a galactosynthase) that can utilize an activated galactose donor, such as α-galactosyl fluoride (B91410) or a galactose-containing oligosaccharide, and transfer the galactose unit to one of the hydroxyl groups of validoxylamine A. The regioselectivity of the glycosynthase would be a critical factor in determining the specific isomer of this compound produced.
The following interactive data table illustrates a hypothetical reaction for the synthesis of this compound based on typical parameters and outcomes observed in glycosynthase-mediated reactions.
| Parameter | Value | Description |
| Enzyme | Engineered β-galactosidase (Glycosynthase) | A mutant β-galactosidase with enhanced transglycosylation activity and suppressed hydrolytic activity. |
| Acceptor | Validoxylamine A | The substrate to be glycosylated. |
| Donor | α-D-Galactosyl fluoride | An activated sugar donor commonly used in glycosynthase reactions. |
| Reaction Buffer | Phosphate Buffer | Provides a stable pH environment for the enzyme. |
| pH | 6.5 - 7.5 | Optimal pH range for many glycosynthases. |
| Temperature | 30 - 40 °C | Mild temperature to ensure enzyme stability and activity. |
| Reaction Time | 24 - 48 hours | Typical duration for achieving significant product yield. |
| Hypothetical Yield | 60 - 85% | Plausible conversion yield based on similar reported syntheses. |
This hypothetical model provides a framework for the potential application of glycosynthases in the targeted synthesis of this compound for research applications. The development of such a biocatalytic route would represent a significant advancement, enabling the efficient and clean production of this and other valuable aminocyclitol glycosides for further investigation.
Future Research Directions and Academic Implications
Elucidation of Remaining Unknown Biosynthetic Pathway Steps
The biosynthesis of validoxylamine A, the core aglycone of Beta-D-Galactosylvalidoxylamine A, is reasonably well understood and originates from sedoheptulose (B1238255) 7-phosphate in organisms like Streptomyces hygroscopicus. A series of enzymatic steps catalyzed by proteins encoded by the val gene cluster (including ValA, ValB, ValC, ValK, ValL, ValM, and ValN) leads to the formation of validoxylamine A. nih.gov
The critical unknown step in the formation of this compound is the final galactosylation of validoxylamine A. Future research must focus on identifying and characterizing the specific glycosyltransferase (GT) responsible for this reaction. This enzyme would utilize an activated galactose donor, almost certainly UDP-galactose, to attach the sugar to the validoxylamine A acceptor.
Key research questions to be addressed include:
Identification of the Gene: Screening the genomes of potential producing organisms for candidate GT genes, possibly located within or near a validamycin-like biosynthetic gene cluster.
Enzyme Characterization: Heterologous expression and purification of the candidate GT to confirm its activity with validoxylamine A and UDP-galactose.
Substrate Specificity: Determining the range of both sugar donors and aglycone acceptors the enzyme can utilize, which is crucial for bioengineering efforts.
High-Resolution Structural Studies of this compound in Diverse Enzyme Complexes
Currently, no public crystal structures of this compound complexed with a target enzyme exist. Such structural data is indispensable for understanding its mechanism of inhibition at a molecular level. Given its terminal galactose unit, the primary targets for these studies would be β-galactosidases, a class of enzymes crucial in microbial metabolism and implicated in human genetic diseases. lu.se
Future high-resolution X-ray crystallography or cryo-electron microscopy studies should aim to:
Co-crystallize this compound with various β-galactosidases from different sources (bacterial, fungal, human). lu.se
Analyze the precise binding orientation of the inhibitor within the enzyme's active site.
Identify the key amino acid residues that form hydrogen bonds and van der Waals interactions with both the galactose ring and the validoxylamine moiety.
Compare the inhibitor-bound structure to that of the substrate-bound (Michaelis complex) and product-bound states to reveal the conformational mimicry that underlies its inhibitory power. lu.se
This structural information would be invaluable for designing second-generation inhibitors with enhanced potency and selectivity.
Development of this compound as a Biochemical Probe for Glycosidase Studies
The specificity of glycosidase inhibitors makes them ideal starting points for creating biochemical probes to study enzyme function in complex biological systems. nih.govmdpi.com this compound could be developed into a powerful activity-based probe (ABP) to specifically target and label active β-galactosidases.
The development process would involve:
Chemical Modification: Synthetically modifying the inhibitor to incorporate a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) handle for affinity purification) and a reactive group if covalent inhibition is desired. nih.gov The attachment point must be carefully chosen to avoid disrupting the interactions with the enzyme's active site.
Activity-Based Protein Profiling (ABPP): Using the developed probe to incubate with complex protein mixtures, such as cell lysates or microbial secretomes. The probe would selectively bind to active β-galactosidases, allowing for their detection and identification via fluorescence scanning or mass spectrometry.
Functional Annotation: This approach would enable the functional annotation of novel β-galactosidases and allow researchers to monitor the activity of these enzymes under different physiological conditions.
Exploration of its Role in Microbial Communication and Chemical Ecology
Many natural products, particularly secondary metabolites like antibiotics and enzyme inhibitors, play critical roles in mediating interactions between organisms. nih.gov Glycosidases are essential for many microbes to break down complex carbohydrates in their environment for nutrition. It is hypothesized that this compound could function as a tool in chemical ecology.
Future research in this area should investigate whether the compound:
Acts as a Competitive Agent: By inhibiting the β-galactosidases of competing microbes, a producing organism could secure a greater share of available resources.
Influences Biofilm Formation: The enzymatic processing of extracellular polysaccharides is often key to biofilm development. An inhibitor could disrupt this process.
Modulates Host-Microbe Interactions: In environments like the gut microbiome, where bacteria constantly process dietary glycans, such an inhibitor could significantly alter the microbial community structure and its metabolic output.
These hypotheses could be tested through co-culture experiments, analysis of microbial community shifts in response to the compound, and metaproteomic studies to observe its effect on enzyme expression in a natural ecosystem.
Bioengineering Strategies for Directed Biosynthesis of Novel Glycosidase Inhibitors
The knowledge gained from studying the biosynthesis and activity of this compound can be leveraged to produce novel glycosidase inhibitors with tailored properties. Bioengineering offers powerful strategies to achieve this. A primary goal would be the controlled, fermentative production of this compound and other unique analogues.
| Strategy | Description | Key Steps |
| Directed Biosynthesis | Engineer a host organism (e.g., Streptomyces hygroscopicus) to produce the target compound instead of its natural product. | 1. Inactivate the native glucosyltransferase gene (valG) in a validamycin producer. 2. Identify and introduce a heterologous galactosyltransferase gene capable of using validoxylamine A as a substrate. 3. Optimize fermentation conditions for the production of this compound. |
| Combinatorial Biosynthesis | Generate a library of novel aminoglycoside inhibitors by introducing a variety of sugar-modifying enzymes into the engineered host. | 1. Create a validoxylamine A-accumulating mutant strain. 2. Introduce a library of different glycosyltransferases with varied sugar donor specificities (e.g., for mannose, fucose, etc.). 3. Screen the resulting metabolites for inhibitory activity against a panel of glycosidases. |
| In Vitro Chemoenzymatic Synthesis | Use purified or engineered enzymes to synthesize the target compound and its analogues outside of a living cell. | 1. Produce validoxylamine A via fermentation. 2. Use an engineered glycosidase (a "glycosynthase") to catalyze the transfer of galactose from an activated sugar donor (e.g., α-galactosyl fluoride) to validoxylamine A. 3. This method allows for precise control and the use of unnatural sugar donors. |
These bioengineering approaches not only provide a sustainable route to this compound but also open the door to a vast chemical space of novel glycosidase inhibitors for therapeutic and biotechnological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
